molecular formula C9H10N8 B1483940 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 2098020-16-5

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1483940
CAS RN: 2098020-16-5
M. Wt: 230.23 g/mol
InChI Key: OIQXHIBBNZZVQL-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, also known as N-Azidoethylpyrazine (NAP), is an organic compound that has been used in a variety of scientific research applications. It is a five-membered heterocyclic compound containing an azido group and a pyrazine ring. NAP has been studied extensively due to its interesting properties and potential applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of pyrazole derivatives, including compounds similar in structure to 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, has been extensively explored for their potential antimicrobial activities. Farghaly and El-Kashef (2005) described the synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, noting antibacterial and antifungal activities in several derivatives. This study highlights the potential of such compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Characterization and Bioactivities

Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, including similar structures, and characterized them through various spectroscopic methods. Their research also indicated the biological activity against breast cancer and microbes, suggesting the compound's versatility in medical research (Titi et al., 2020).

Catalytic Applications

Matiwane et al. (2020) investigated pyrazolyl compounds, including structures akin to 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, for their catalytic activity in the copolymerization of CO2 and cyclohexene oxide. This study provides insights into the potential of such compounds in catalysis and polymer synthesis, highlighting their environmental applications (Matiwane et al., 2020).

properties

IUPAC Name

2-(2-azidoethyl)-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N8/c10-9-5-7(8-6-12-1-2-13-8)15-17(9)4-3-14-16-11/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXHIBBNZZVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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